![molecular formula C13H24O8 B14490138 Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate CAS No. 64644-45-7](/img/structure/B14490138.png)
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is an organic compound with the molecular formula C13H24O8. It is characterized by the presence of two hydroxyethoxy groups and a pentanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate typically involves the esterification of pentanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial-scale distillation columns and crystallizers .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Mechanism of Action
The mechanism of action of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in drug delivery or polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but with a terephthalate backbone.
Bis(2-butoxyethyl) adipate: Similar in structure but with an adipate backbone.
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is unique due to its specific combination of hydroxyethoxy groups and pentanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
64644-45-7 |
|---|---|
Molecular Formula |
C13H24O8 |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
bis[2-(2-hydroxyethoxy)ethyl] pentanedioate |
InChI |
InChI=1S/C13H24O8/c14-4-6-18-8-10-20-12(16)2-1-3-13(17)21-11-9-19-7-5-15/h14-15H,1-11H2 |
InChI Key |
IBXJWNNLYLEBCD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCOCCO)CC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


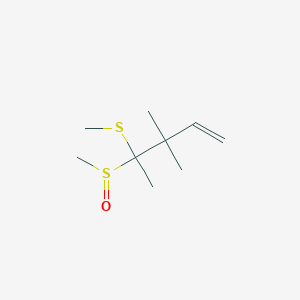
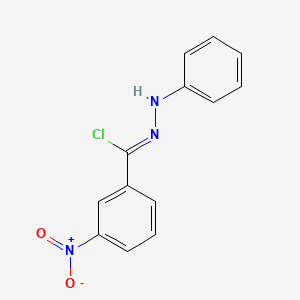
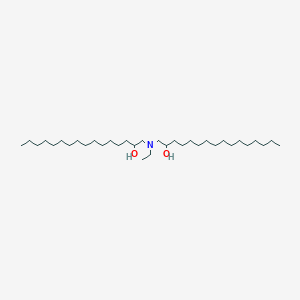
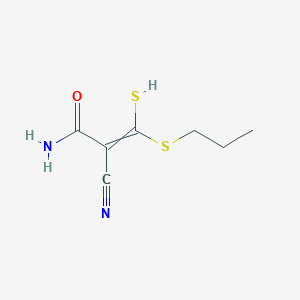

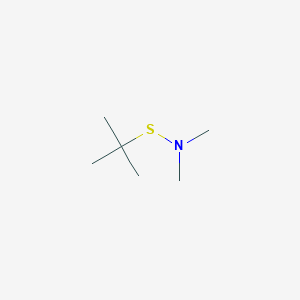
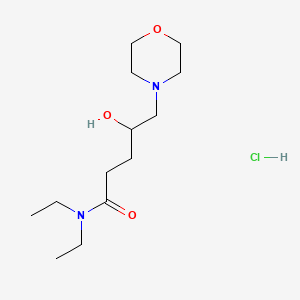

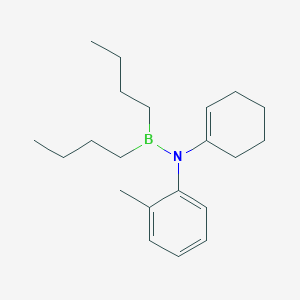
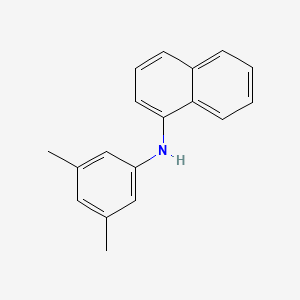
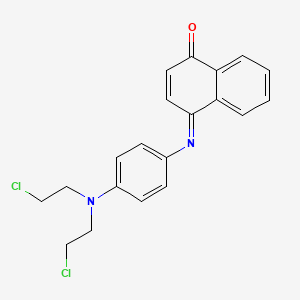
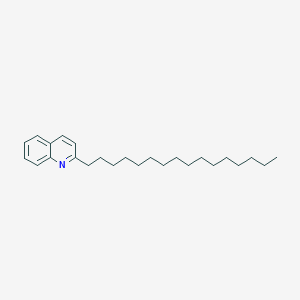

![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
